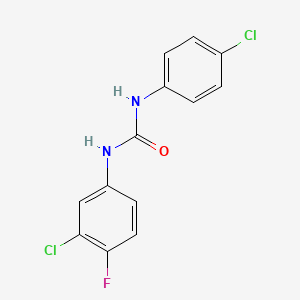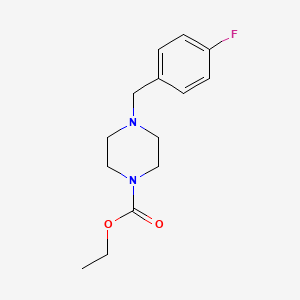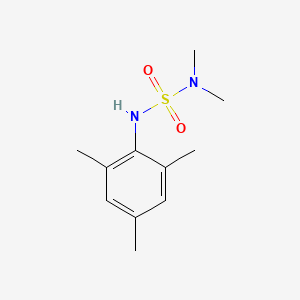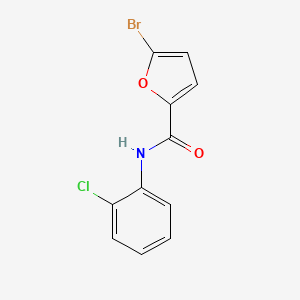
N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea, also known as CFPU, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of several enzymes that are involved in the regulation of various physiological processes.
Mecanismo De Acción
N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea exerts its inhibitory effects on enzymes by binding to their active sites and preventing substrate binding. The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea on individual enzymes is not well understood and requires further investigation. However, it is believed that N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea acts as a competitive inhibitor, meaning that it competes with the substrate for binding to the enzyme's active site.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by targeting fatty acid synthase, an enzyme that is overexpressed in many types of cancer. N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea has also been shown to improve cognitive function in animal models of Alzheimer's disease by inhibiting acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Additionally, N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea has been shown to have an effect on lipid metabolism by inhibiting fatty acid synthase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea has several advantages for use in lab experiments. It is a potent inhibitor of several enzymes, making it a useful tool for studying their function. N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea is also relatively easy to synthesize and can be obtained in large quantities. However, N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea has some limitations for use in lab experiments. It is a relatively new compound, and its effects on many enzymes and physiological processes are not well understood. Additionally, N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea has not been extensively studied in vivo, and its effects on whole organisms are not well known.
Direcciones Futuras
N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea has several potential future directions for research. One area of interest is the development of N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea analogs that have improved potency and selectivity for specific enzymes. Another area of interest is the investigation of N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea's effects on other physiological processes, such as inflammation and immune function. Additionally, the development of new methods for the synthesis of N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea and its analogs could lead to the discovery of new compounds with even greater therapeutic potential.
Métodos De Síntesis
N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea can be synthesized using a variety of methods, including the reaction of 3-chloro-4-fluoroaniline with 4-chlorophenyl isocyanate in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate urea, which is then converted to N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea by the addition of a suitable reagent such as triethylamine. The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea is a relatively straightforward process and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of several enzymes, including carbonic anhydrase, fatty acid synthase, and acetylcholinesterase. These enzymes play important roles in various physiological processes, including the regulation of acid-base balance, lipid metabolism, and neurotransmitter signaling. N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea has been investigated for its potential use in the treatment of several diseases, including cancer, Alzheimer's disease, and obesity.
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-12(16)11(15)7-10/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFDVLKKZLIUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]ethanone](/img/structure/B5809031.png)
![7-chloro-2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole hydrochloride](/img/structure/B5809034.png)
![[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B5809041.png)


![N-[4-(aminocarbonyl)phenyl]-2-furamide](/img/structure/B5809056.png)


![2-[(2-methoxybenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809099.png)

![6-allyl-2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5809118.png)

![N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5809131.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5809139.png)